Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester

Catalog No.
S13196360
CAS No.
38454-02-3
M.F
C28H30O4
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbony...

CAS Number

38454-02-3

Product Name

Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester

IUPAC Name

[4-(4-butylphenoxy)carbonylphenyl] 4-butylbenzoate

Molecular Formula

C28H30O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C28H30O4/c1-3-5-7-21-9-13-23(14-10-21)27(29)32-26-19-15-24(16-20-26)28(30)31-25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3

InChI Key

ACAXIUADIABHTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC

Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester, also known as 4-butylbenzoic acid 4-(4-butylphenoxy)carbonylphenyl ester, is an organic compound with the molecular formula C28H30O4. This compound features a complex structure that includes a butyl group attached to both a phenyl ring and a benzoate ester. Its unique structural configuration contributes to its distinct chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science .

The chemical behavior of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester can be characterized by its reactivity as an ester. It can undergo hydrolysis in the presence of water and an acid or base, resulting in the formation of the corresponding alcohol and carboxylic acid. Additionally, this compound may participate in nucleophilic substitution reactions where the ester bond can be cleaved by nucleophiles, leading to the formation of new compounds. The presence of the butyl groups can also influence its solubility and reactivity in organic solvents .

The synthesis of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester typically involves several steps:

  • Formation of the Butyl Phenol: The initial step may involve the alkylation of phenol with butyllithium or butyl bromide to obtain 4-butylphenol.
  • Esterification Reaction: The next step is the reaction of 4-butylphenol with benzoic acid or its derivatives under acidic conditions to form the desired ester.
  • Carbonylation: A carbonylation step may be included if necessary to introduce additional functional groups.

Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for developing new drugs.
  • Materials Science: Its unique properties could make it suitable for use in polymers or coatings.
  • Agricultural Chemicals: Similar compounds are often investigated for their use as pesticides or herbicides.

Further research is needed to explore these applications fully .

Several compounds share structural similarities with benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC7H6O2Simple aromatic carboxylic acid
ButyloxybenzoateC12H16O3Contains ether functionality
ButyrophenoneC15H14OKetone structure with significant biological activity
PhenobarbitalC12H12N2O3A barbiturate derivative used as a sedative

Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester stands out due to its complex structure combining both esters and phenolic components, which may impart unique properties not found in simpler derivatives .

The chemical identity of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester is defined by its systematic IUPAC name: [4-(4-butylphenoxy)carbonylphenyl] 4-butylbenzoate. This nomenclature reflects its bifunctional ester structure, where a 4-butylbenzoate group is linked via an oxygen atom to a 4-(4-butylphenoxy)carbonylphenyl moiety. The compound’s molecular formula ($$ \text{C}{28}\text{H}{30}\text{O}_{4} $$) and molecular weight (430.5 g/mol) are derived from its constituent atoms, which include two aromatic rings, two butyl chains, and ester functional groups.

Structural and Identifiers Overview

PropertyValue
Molecular Formula$$ \text{C}{28}\text{H}{30}\text{O}_{4} $$
Molecular Weight430.5 g/mol
CAS Registry Number38454-02-3
InChI KeyACAXIUADIABHTE-UHFFFAOYSA-N
SMILES NotationCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC

The compound’s structure features two para-substituted butyl groups on distinct aromatic rings, connected through ester linkages. This arrangement introduces steric and electronic effects that influence its physical properties, such as melting point and solubility. Alternative synonyms include 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate and DTXSID0068103, which are used in chemical databases and regulatory contexts.

Historical Development in Organic Synthesis

The synthesis of benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester aligns with broader advancements in esterification techniques developed in the late 20th and early 21st centuries. While its specific synthesis pathway is not fully documented in public literature, its structural analogs—such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate—provide insight into plausible synthetic routes. These methods typically involve:

  • Acid chloride formation: Reacting 4-butylbenzoic acid with thionyl chloride to generate the corresponding acid chloride.
  • Esterification: Coupling the acid chloride with 4-(4-butylphenoxy)phenol in the presence of a base catalyst like pyridine.
  • Purification: Chromatographic separation to isolate the target ester.

The compound’s first recorded entry in PubChem dates to August 9, 2005, with subsequent modifications reflecting updates to its chemical descriptor data. Patent records linked to its InChIKey (ACAXIUADIABHTE-UHFFFAOYSA-N) suggest industrial interest, particularly in applications requiring thermally stable esters.

Significance in Mesomorphic Material Research

Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester exhibits structural motifs common in calamitic liquid crystals, such as rigid aromatic cores and flexible alkyl chains. These features enable molecular alignment under external stimuli (e.g., temperature, electric fields), a hallmark of mesomorphic behavior. While direct studies on this compound’s liquid crystalline properties are limited, research on analogous systems—such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate—reveals smectic and nematic phases stabilized by ester linkages and alkyl tail interactions.

Key Structural Contributions to Mesomorphism

  • Aromatic Cores: The two benzene rings provide rigidity, facilitating anisotropic molecular packing.
  • Ester Linkages: Polar carbonyl groups enhance dipole-dipole interactions, promoting phase stability.
  • Butyl Substituents: Alkyl chains introduce conformational flexibility, enabling temperature-dependent phase transitions.

Comparative studies indicate that varying alkyl chain lengths (e.g., replacing butyl with dodecyl groups) modulates phase transition temperatures and mesophase stability. This tunability positions benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester as a candidate for designing liquid crystal displays (LCDs) or photonic devices requiring precise thermal response characteristics.

XLogP3

8.5

Hydrogen Bond Acceptor Count

4

Exact Mass

430.21440943 g/mol

Monoisotopic Mass

430.21440943 g/mol

Heavy Atom Count

32

General Manufacturing Information

Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester: INACTIVE

Dates

Last modified: 08-10-2024

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